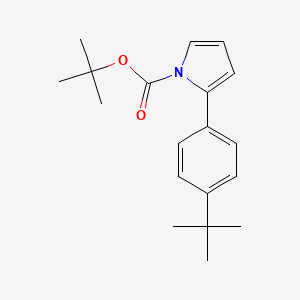

tert-Butyl 2-(4-(tert-butyl)phenyl)-1H-pyrrole-1-carboxylate

Description

tert-Butyl 2-(4-(tert-butyl)phenyl)-1H-pyrrole-1-carboxylate (CAS No. 2277479-47-5) is a pyrrole-based heterocyclic compound with the molecular formula C₁₉H₂₅NO₂ and a molecular weight of 299.41 g/mol . The structure features a pyrrole ring substituted at the 2-position with a 4-(tert-butyl)phenyl group and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The tert-butyl substituents confer steric bulk and hydrophobicity, which may enhance solubility in organic solvents and influence intermolecular interactions in solid-state packing or supramolecular assemblies.

Properties

Molecular Formula |

C19H25NO2 |

|---|---|

Molecular Weight |

299.4 g/mol |

IUPAC Name |

tert-butyl 2-(4-tert-butylphenyl)pyrrole-1-carboxylate |

InChI |

InChI=1S/C19H25NO2/c1-18(2,3)15-11-9-14(10-12-15)16-8-7-13-20(16)17(21)22-19(4,5)6/h7-13H,1-6H3 |

InChI Key |

RYUHOVVWODURNI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC=CN2C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-(tert-butyl)phenyl)-1H-pyrrole-1-carboxylate typically involves the reaction of tert-butyl phenyl ketone with pyrrole in the presence of a suitable catalyst. The reaction conditions often include the use of a strong acid or base to facilitate the formation of the pyrrole ring. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-(4-(tert-butyl)phenyl)-1H-pyrrole-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology and Medicine: Its structural features may contribute to the development of molecules with specific biological activities, such as enzyme inhibitors or receptor modulators .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism by which tert-Butyl 2-(4-(tert-butyl)phenyl)-1H-pyrrole-1-carboxylate exerts its effects involves interactions with specific molecular targets. The pyrrole ring can participate in π-π stacking interactions, while the tert-butyl groups provide steric hindrance, influencing the compound’s binding affinity and selectivity. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous Boc-protected pyrrole derivatives, focusing on structural features, synthetic methodologies, physicochemical properties, and reactivity.

Physicochemical and Reactivity Profiles

- Molecular Weight and Hydrophobicity : The target compound (299.41 g/mol) is smaller and less polar than derivatives with extended alkyl-aryl chains (e.g., 484.61 g/mol in ). Its tert-butyl groups enhance hydrophobicity, favoring organic-phase reactions.

- Crystallinity : The compound in exhibits a U-shaped conformation in its crystal structure, with a –O–CH₂–C(O)–O– chain adopting specific torsion angles (−173.7° and −10.2°). Such structural rigidity may contrast with the more flexible tert-butyl-substituted target compound.

- Reactivity: Iodo-substituted analogs (e.g., ) are primed for Sonogashira or Suzuki couplings. Allyl- and methylthio-substituted derivatives (e.g., ) enable Diels-Alder or oxidation reactions. The target compound’s inert tert-butyl groups likely limit direct reactivity but improve stability during storage or harsh conditions.

Spectroscopic and Analytical Data

- NMR Characterization : For tert-Butyl 3-allyl-2-(methylthio)-1H-pyrrole-1-carboxylate (), ¹H NMR signals at δ 7.33 (Ar-H) and δ 1.61 (Boc tert-butyl) align with typical pyrrole and Boc group shifts.

- Crystallography : The compound in was analyzed via single-crystal X-ray diffraction (space group P1), revealing bond angles and torsion angles critical for understanding packing behavior.

Biological Activity

tert-Butyl 2-(4-(tert-butyl)phenyl)-1H-pyrrole-1-carboxylate (CAS No. 2277479-47-5) is a synthetic compound belonging to the pyrrole class of heterocycles, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₅NO₂ |

| Molecular Weight | 299.41 g/mol |

| CAS Number | 2277479-47-5 |

| Purity | 97% |

Structure

The structure of this compound features a pyrrole ring substituted with a tert-butyl group and a phenyl group, which may influence its biological activity through steric and electronic effects.

Pyrrole derivatives have been shown to exhibit various biological activities, including:

- Antioxidant Activity : Pyrrole compounds can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells. This is particularly relevant in neuroprotection and anti-inflammatory contexts.

- Antimicrobial Properties : Some pyrrole derivatives demonstrate activity against bacterial strains, suggesting potential applications in treating infections.

- Anti-cancer Activity : Certain studies indicate that pyrrole-based compounds can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

- Neuroprotective Effects : Research has indicated that pyrrole derivatives can protect neuronal cells from oxidative stress-induced damage. For instance, compounds similar to this compound were evaluated for their ability to mitigate cell death in models of neurodegeneration .

- Antimicrobial Activity : A study focusing on the synthesis of pyrrole derivatives reported that certain compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggested that the presence of bulky substituents (like tert-butyl groups) enhances antimicrobial potency .

- Cancer Cell Line Studies : In vitro assays using various cancer cell lines revealed that pyrrole derivatives can inhibit proliferation and induce apoptosis in cancer cells. The effectiveness of these compounds was often correlated with their lipophilicity and electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.